REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:11]=1[F:12])[C:6]([OH:8])=[O:7])#[N:2].[C:13](=O)([O-])[O-].[K+].[K+].IC>CN(C=O)C>[C:1]([C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:11]=1[F:12])[C:6]([O:8][CH3:13])=[O:7])#[N:2] |f:1.2.3|
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Name
|
|
Quantity
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2.6 g
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Type
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reactant
|
Smiles
|
C(#N)C=1C=C(C(=O)O)C=CC1F
|
Name
|
|
Quantity
|
6.6 g
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Type
|
reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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30 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
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1.1 mL
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Type
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reactant
|
Smiles
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IC
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Type
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CUSTOM
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Details
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to stir for 10 minutes
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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to stir for 1 h
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Duration
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1 h
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Type
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CUSTOM
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Details
|
The reaction was quenched with brine
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Type
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EXTRACTION
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Details
|
extracted with EtOAC
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Type
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WASH
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Details
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The organic layer was washed with brine 3 times
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Type
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DRY_WITH_MATERIAL
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Details
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the organic layer was dried over sodium sulfate
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Type
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CUSTOM
|
Details
|
evaporated
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Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=C(C(=O)OC)C=CC1F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 87.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |